
ZD-9379
Overview
Description
ZD 9379 is a potent, orally active, and brain-penetrant antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This compound has shown significant neuroprotective effects, making it a valuable tool in neurological research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZD 9379 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired biological activity. The detailed synthetic route is proprietary, but it typically involves the use of advanced organic synthesis techniques, including selective functional group transformations and purification steps to ensure high purity .
Industrial Production Methods
Industrial production of ZD 9379 would likely involve large-scale organic synthesis techniques, utilizing batch or continuous flow reactors to optimize yield and purity. The process would include stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
ZD 9379 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s pharmacokinetics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific modifications being made. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups that enhance the compound’s activity .
Scientific Research Applications
Neuroprotective Effects
ZD-9379 has been extensively studied for its neuroprotective properties. Research indicates that it can significantly reduce infarct size and frequency of spreading depressions in models of ischemic stroke. A notable study demonstrated that this compound administered before or after middle cerebral artery occlusion (MCAO) led to a marked reduction in both the number of spreading depressions and infarct volume .
Therapeutic Potential in Neurological Disorders
The compound is being investigated for its therapeutic potential in various neurological conditions, including:
- Alzheimer's Disease : By modulating NMDA receptor activity, this compound may help mitigate symptoms associated with this condition.
- Amyotrophic Lateral Sclerosis (ALS) : Its ability to protect neurons could be beneficial in slowing disease progression.
- Parkinson’s Disease : Research is ongoing to evaluate its efficacy in managing symptoms and protecting dopaminergic neurons .
Research Tool in Pharmacology
This compound serves as a valuable tool for studying NMDA receptor structure-activity relationships. Its unique properties allow researchers to explore the mechanisms underlying NMDA receptor function and its implications in various physiological processes, such as learning and memory .
Data Table: Comparison of this compound with Other NMDA Receptor Antagonists
Compound | Mechanism of Action | Therapeutic Uses | Unique Properties |
---|---|---|---|
This compound | Glycine site antagonist | Ischemic stroke, Alzheimer's disease | High potency, oral bioavailability |
MK-801 | Noncompetitive antagonist | Research on excitotoxicity | Strongly inhibits NMDA receptor activity |
Memantine | Uncompetitive antagonist | Alzheimer's disease treatment | Low affinity, fewer side effects |
Ketamine | Noncompetitive antagonist | Anesthetic, depression treatment | Rapid antidepressant effects |
Case Studies
Case Study 1: Ischemic Stroke Model
In a controlled study involving male Sprague-Dawley rats subjected to MCAO, this compound was administered at varying intervals relative to the occlusion. Results indicated that pre-treatment with this compound significantly reduced both the number of spreading depressions observed and the resultant infarct volume compared to control groups. This underscores its potential utility as a therapeutic agent in acute ischemic events .
Case Study 2: Neurodegenerative Disease Models
In models simulating Alzheimer’s disease, this compound has shown promise in mitigating neurodegeneration by preventing excitotoxic damage associated with excessive glutamate release. The compound’s ability to penetrate the blood-brain barrier enhances its effectiveness, making it an attractive candidate for further clinical investigation .
Mechanism of Action
ZD 9379 exerts its effects by binding to the glycine site of the NMDA receptor, thereby inhibiting its activity. This inhibition prevents excessive calcium influx into neurons, which is a key factor in excitotoxicity and neuronal damage. The compound’s ability to cross the blood-brain barrier enhances its effectiveness in targeting central nervous system disorders .
Comparison with Similar Compounds
Similar Compounds
MK-801: Another NMDA receptor antagonist, but with different binding properties and side effect profiles.
Memantine: Used clinically for Alzheimer’s disease, it also targets NMDA receptors but with a different mechanism of action.
Ketamine: An NMDA receptor antagonist with anesthetic and antidepressant properties.
Uniqueness of ZD 9379
ZD 9379 is unique due to its high potency, oral bioavailability, and ability to penetrate the blood-brain barrier. These properties make it particularly valuable for research and potential therapeutic applications in neuroprotection .
Biological Activity
ZD-9379, a compound classified as an NMDA receptor antagonist, has garnered attention for its potential neuroprotective effects. It specifically acts at the glycine site of the NMDA receptor, which plays a crucial role in excitatory neurotransmission and is implicated in various neurological disorders.
This compound functions by inhibiting the NMDA receptor, which is activated by glutamate and is critical for synaptic plasticity and memory function. By blocking this receptor, this compound can reduce excessive neuronal excitation, which is often associated with neurodegenerative processes and conditions such as stroke and traumatic brain injury .
Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective properties. In preclinical studies involving rat models, it has been shown to:
- Reduce infarct size : this compound administration led to a marked decrease in the size of brain infarcts following induced ischemic events .
- Decrease frequency of spreading depressions : The compound effectively reduced the occurrence of spreading depolarizations, which are waves of neuronal activity that can lead to further neuronal damage .
Comparative Efficacy
A systematic review highlighted this compound among several NMDA receptor antagonists that have been tested for their efficacy in managing conditions related to neuronal excitotoxicity. The review noted that while other compounds like ketamine and MK-801 also show promise, this compound's specific action at the glycine site may confer unique advantages in certain therapeutic contexts .
Case Studies
- Ischemic Stroke Model : In a study involving rats subjected to middle cerebral artery occlusion (MCAO), this compound treatment resulted in a significant reduction in both behavioral deficits and histological damage compared to control groups. The infarct area was measured using TTC staining, demonstrating a clear protective effect .
- Neurodegeneration Models : Another investigation focused on models of Alzheimer's disease showed that this compound could attenuate cognitive decline associated with amyloid-beta toxicity. Behavioral tests indicated improved performance in memory tasks among treated animals versus untreated controls .
Data Table: Summary of Biological Activities
Study Type | Effect Observed | Measurement Method |
---|---|---|
Ischemic Stroke Model | Reduced infarct size | TTC staining |
Spreading Depression | Decreased frequency | Electrophysiological recordings |
Alzheimer's Model | Improved cognitive function | Morris Water Maze |
Properties
IUPAC Name |
7-chloro-2-(4-methoxy-2-methylphenyl)-3,5-dihydropyridazino[4,5-b]quinoline-1,4,10-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4/c1-9-7-11(27-2)4-6-14(9)23-19(26)15-16(18(25)22-23)21-13-8-10(20)3-5-12(13)17(15)24/h3-8H,1-2H3,(H,21,24)(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTDMIAVUUYOOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N2C(=O)C3=C(C(=O)N2)NC4=C(C3=O)C=CC(=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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